Gatifloxacin Hydrochloride: A Technical Guide to Physicochemical Properties for Researchers
Gatifloxacin Hydrochloride: A Technical Guide to Physicochemical Properties for Researchers
This in-depth guide provides a comprehensive overview of the core physicochemical properties of gatifloxacin hydrochloride, tailored for researchers, scientists, and professionals in drug development. The following sections detail quantitative data, experimental methodologies, and visual representations of key pathways and processes.
Core Physicochemical Properties
Gatifloxacin hydrochloride is a synthetic broad-spectrum 8-methoxyfluoroquinolone antibacterial agent.[1][2] Its hydrochloride salt form is often utilized in pharmaceutical formulations. The key physicochemical characteristics are summarized below.
Table 1: Summary of Gatifloxacin and Gatifloxacin Hydrochloride Physicochemical Data
| Property | Value | Compound Form |
| Molecular Formula | C₁₉H₂₂FN₃O₄[3] | Gatifloxacin (Free Base) |
| C₁₉H₂₃ClFN₃O₄[4] | Gatifloxacin Hydrochloride | |
| Molecular Weight | 375.4 g/mol [3][5] | Gatifloxacin (Free Base) |
| 411.9 g/mol [4] | Gatifloxacin Hydrochloride | |
| Appearance | White to pale yellow crystalline powder[2][6] | Gatifloxacin Sesquihydrate |
| Melting Point | 182-185 °C[1][3] (Gatifloxacin); Approx. 183°C (Gatifloxacin Sesquihydrate)[6]; 162°C (Form not specified)[7] | Gatifloxacin / Sesquihydrate |
| pKa (Dissociation Constants) | Acidic pKa: 6.0; Basic pKa: 8.74, 9.4[3] | Gatifloxacin |
| LogP (Octanol/Water) | 2.6[1][3] | Gatifloxacin |
| Solubility | Water: ≥14.8 mg/mL (with ultrasonic)[8], 20 mg/mL[9]. Solubility is pH-dependent[6]. | Gatifloxacin Hydrochloride |
| DMSO: Insoluble[8], ~1 mg/mL[5] | Gatifloxacin / Hydrochloride | |
| Ethanol: Insoluble[8], Slightly soluble[6] | Gatifloxacin / Hydrochloride | |
| DMF: ~10 mg/mL[5] | Gatifloxacin | |
| Aqueous Buffers: Sparingly soluble. For maximum solubility, dissolve in DMF first[5]. 60 mg/mL at pH 4[1][3]. | Gatifloxacin | |
| UV-Vis Spectroscopy (λmax) | 286 nm (in pH 7.4 phosphate buffer)[10], 292 nm (in pH 1.2 HCl)[10], 295 nm (in methanol)[11], 216, 234, 297, 325, 334 nm[5] | Gatifloxacin |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following protocols are based on standard pharmaceutical analysis techniques.
This widely accepted method measures the thermodynamic equilibrium solubility of a compound in a specific medium.[12]
-
Preparation: Prepare buffers for the desired pH range (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) at a constant temperature, typically 37 ± 1 °C.[13]
-
Addition of Compound: Add an excess amount of gatifloxacin hydrochloride to a stoppered flask or vial containing a known volume of the prepared buffer. The excess solid is crucial to ensure saturation is reached.[12]
-
Equilibration: Agitate the flasks at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined by preliminary experiments where samples are taken at different time points until the concentration plateaus.[12][13]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation or filtration. Ensure the chosen filter does not adsorb the drug.
-
Quantification: Accurately dilute the resulting supernatant and analyze the concentration of dissolved gatifloxacin hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[12]
-
Replication: The experiment should be performed at a minimum of three replicates for each pH condition to ensure reliability.[13]
Potentiometric titration is a precise method for determining the dissociation constants of ionizable drugs.[14]
-
System Calibration: Calibrate a pH meter/potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[15]
-
Sample Preparation: Dissolve an accurately weighed amount of gatifloxacin hydrochloride in a suitable solvent (e.g., ion-strength-adjusted water or a water-methanol mixture for less soluble compounds) to a known concentration (e.g., 1 mM).[15][16] Maintain constant ionic strength using a salt solution like 0.15 M KCl.[15]
-
Titration: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode.
-
For determining both acidic and basic pKa's, first acidify the solution with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).[15]
-
Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH), recording the pH value after each addition has stabilized.[15] Continue the titration until a high pH (e.g., pH 12) is reached.[15]
-
Data Analysis: Plot the pH readings against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (inflection points) on the titration curve.[15] Perform multiple titrations for accuracy.[15]
DSC is used to study the thermal properties of a substance, such as melting point and polymorphism, and to assess drug-excipient compatibility.[17][18]
-
Sample Preparation: Accurately weigh a small amount of gatifloxacin hydrochloride (typically 2-5 mg) into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen (e.g., at a flow rate of 25 mL/min), to provide a controlled atmosphere.[17]
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 50 °C to 200 °C).[17]
-
Data Acquisition: The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: The resulting thermogram plots heat flow against temperature. A sharp endothermic peak corresponds to the melting point of the crystalline substance.[17] The presence of multiple peaks or shifts in peak temperature when mixed with excipients can indicate polymorphism or interactions.[19]
Visualized Pathways and Workflows
Diagrams created using DOT language provide clear visual representations of complex processes and relationships relevant to gatifloxacin hydrochloride research.
Gatifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][20][21] This dual-targeting mechanism disrupts critical DNA processes, leading to bacterial cell death.[20]
Caption: Gatifloxacin's inhibitory action on bacterial DNA gyrase and topoisomerase IV.
The shake-flask method is a standard protocol for determining the equilibrium solubility of an active pharmaceutical ingredient (API).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gatifloxacin hydrochloride | 160738-57-8 [chemicalbook.com]
- 3. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gatifloxacin hydrochloride | C19H23ClFN3O4 | CID 17956339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Gatifloxacin CAS#: 112811-59-3 [m.chemicalbook.com]
- 8. apexbt.com [apexbt.com]
- 9. glpbio.com [glpbio.com]
- 10. New, simple and validated UV-spectrophotometric methods for the estimation of gatifloxacin in bulk and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. medwinpublishers.com [medwinpublishers.com]
- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. rjptonline.org [rjptonline.org]
- 18. US20060258674A1 - Novel crystalline forms of gatifloxacin and processes for preparation - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]
- 21. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
